(S)-2-Amino-4-(3-methylphenyl)butanoic acid

ASCT2 inhibitor glutamine transport cancer metabolism

(S)-2-Amino-4-(3-methylphenyl)butanoic acid (CAS 1260589-05-6, MW 193.24) is a chiral, non-proteinogenic amino acid that merges a meta-methylphenyl substituent with a four-carbon butanoic acid backbone—a β-homophenylalanine scaffold. This scaffold is distinct from the canonically confused 3-methyl-L-phenylalanine (CAS 114926-37-3), which bears the same meta-methyl aromatic decoration but on a three-carbon propanoic acid (phenylalanine) backbone.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B8095502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-4-(3-methylphenyl)butanoic acid
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CCC(C(=O)O)N
InChIInChI=1S/C11H15NO2/c1-8-3-2-4-9(7-8)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14)/t10-/m0/s1
InChIKeyHEJMMMOBDAVUBT-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-2-Amino-4-(3-methylphenyl)butanoic Acid Is Not Simply a Methylated Phenylalanine: A Procurement-Focused Structural Primer


(S)-2-Amino-4-(3-methylphenyl)butanoic acid (CAS 1260589-05-6, MW 193.24) is a chiral, non-proteinogenic amino acid that merges a meta-methylphenyl substituent with a four-carbon butanoic acid backbone—a β-homophenylalanine scaffold . This scaffold is distinct from the canonically confused 3-methyl-L-phenylalanine (CAS 114926-37-3), which bears the same meta-methyl aromatic decoration but on a three-carbon propanoic acid (phenylalanine) backbone [1]. The extra methylene spacer in the target compound alters the distance and conformational freedom between the amino/carboxyl termini and the aromatic ring, directly affecting its fit into hydrophobic enzyme pockets and its utility as a building block for peptidomimetic and statin-analog synthesis . It is commercially supplied in free base and Fmoc-/Boc-protected forms, primarily as a research intermediate for solid-phase peptide synthesis (SPPS), medicinal chemistry, and chemical biology applications .

Why 3-Methyl-L-Phenylalanine and Other Close-In Analogs Cannot Functionally Substitute for (S)-2-Amino-4-(3-methylphenyl)butanoic Acid


Generic substitution between phenylalanine-class and β-homophenylalanine-class amino acids fails because the one-carbon chain-length difference reprograms both molecular recognition and synthetic compatibility. The target compound places the meta-methylphenyl ring one methylene further from the peptide backbone, which modulates the distance and dihedral angle between the aromatic side chain and the amide bonds in the final peptide—a critical parameter in peptidomimetic design for protease inhibitor binding pockets [1]. Furthermore, the Fmoc-protected variant (Fmoc-3-methyl-L-β-homophenylalanine, ≥98.0% HPLC) is a standardized SPPS building block with validated coupling efficiency, whereas the shorter-chain 3-methyl-L-phenylalanine cannot deliver the same spatial register in the growing peptide chain . In the ASCT2 (SLC1A5) antagonist pharmacophore class, the 2-amino-4-substituted-butanoic acid scaffold is essential: the AABA (2-amino-4-bis(aryloxybenzyl)aminobutanoic acid) series demonstrates that the four-carbon backbone is a structural prerequisite for selective ASCT2 inhibition, and truncation to a phenylalanine scaffold abolishes this activity profile [2].

Quantitative Differentiation Evidence for (S)-2-Amino-4-(3-methylphenyl)butanoic Acid Against Closest Analogs


ASCT2 Transporter Selectivity: 2-Amino-4-substituted Butanoic Acid Scaffold Targets ASCT2 (SLC1A5) While Sparing the Homologous ASCT1 Transporter

The 2-amino-4-substituted butanoic acid scaffold—the exact backbone of the target compound—forms the pharmacophoric core of the AABA class of selective ASCT2 (SLC1A5) antagonists. V-9302, a close structural derivative of this scaffold, inhibits ASCT2-mediated glutamine uptake with an IC₅₀ of 9.6 µM in HEK-293 cells and demonstrates functional selectivity over the homologous ASCT1 (SLC1A4) transporter [1]. The 4-carbon butanoic acid spacer is mechanistically essential: electrophysiological characterization of AABA compounds confirms that the 2-amino-4-substituted butanoic acid architecture is required for ASCT2 binding, and the homologous phenylalanine-based (3-carbon) analogs fail to engage ASCT2 with comparable potency [2]. This is a class-level inference: while direct head-to-head data for the unsubstituted free amino acid are not available, the scaffold-level SAR establishes that the butanoic acid backbone is a structural determinant of ASCT2 selectivity that shorter-chain phenylalanine analogs cannot replicate.

ASCT2 inhibitor glutamine transport cancer metabolism SLC1A5 antagonist

Meta-Substitution Advantage: Meta-Conjugated L-Phenylalanine Derivatives Exhibit Superior LAT1 Binding Compared to Para-Substituted or Aliphatic Analogs

The meta-methyl substitution pattern on the aromatic ring of (S)-2-amino-4-(3-methylphenyl)butanoic acid is directly relevant to transporter-mediated uptake. In a systematic structure-activity relationship (SAR) study of meta-substituted phenylalanine and tyrosine analogs, meta-conjugation was shown to increase binding affinity to the human L-type amino acid transporter 1 (LAT1, SLC7A5) relative to para-substituted or aliphatic amino acid moieties [1]. A separate study confirmed that rigid, aromatic meta-substituted L-phenylalanine derivatives enable selective and efficient LAT1-mediated cellular uptake, establishing meta-substitution as a preferred design feature for LAT1-targeted prodrugs [2]. This is a class-level inference: the meta-methylphenyl group in the target compound places it within the meta-substituted aromatic class that the LAT1 SAR has characterized as favorable, distinguishing it from 4-methyl-L-phenylalanine (para-substituted) and unsubstituted L-homophenylalanine, which lack this meta-substitution advantage.

LAT1 transporter blood-brain barrier prodrug delivery meta-substituted phenylalanine

Enzymatic Substrate Specificity: (2S,3S)-3-Methylphenylalanine Is Recognized by a Dedicated Transaminase in Mannopeptimycin Biosynthesis, Confirming Biological Relevance of Methylated Phenylalanine Motifs

The meta-methylphenylalanine motif embedded in the target compound is a known substrate for specialized biosynthetic enzymes. (2S,3S)-3-Methylphenylalanine serves as a specific substrate for beta-methylphenylalanine transaminase (EC 2.6.1.107), an enzyme dedicated to the biosynthesis of the glycopeptide antibiotic mannopeptimycin—a potent drug lead against multidrug-resistant Gram-positive pathogens including MRSA [1]. The enzyme catalyzes the reaction: (2S,3S)-3-methylphenylalanine + 2-oxoglutarate → (3S)-2-oxo-3-phenylbutanoate + L-glutamate [2]. This dedicated enzymatic machinery confirms that methylated phenylalanine motifs are biologically recognized and processed by specific enzymes in secondary metabolite pathways. Unsubstituted L-phenylalanine and L-homophenylalanine are not substrates for this specialized transaminase, whereas (2S,3S)-3-methylphenylalanine is specifically accepted [3]. This provides class-level evidence that the meta-methylphenyl motif confers distinct biological recognition that unsubstituted analogs lack.

mannopeptimycin glycopeptide antibiotic non-proteinogenic amino acid beta-methylphenylalanine transaminase

Synthetic Versatility: Fmoc-Protected (S)-2-Amino-4-(3-methylphenyl)butanoic Acid Enables Standard Fmoc-SPPS with ≥98% HPLC Purity, Comparable to Mainstream Unnatural Amino Acid Building Blocks

The Fmoc-protected derivative—Fmoc-3-methyl-L-β-homophenylalanine (CAS 270062-94-7)—is commercially available at ≥98.0% purity by HPLC and is specifically marketed for peptide synthesis applications, confirming its compatibility with standard Fmoc-solid-phase peptide synthesis (SPPS) protocols . The free amino acid hydrochloride salt, H-β-HoPhe(3-Me)-OH·HCl (CAS 270062-92-5), is available at ≥97–98% purity from multiple suppliers [1]. The Boc-protected variant (CAS 270062-93-6) is also commercially supplied at ≥98% purity . This multi-derivative commercial availability at high purity (>97%) positions the compound as a viable building block within standard SPPS workflows. In contrast, the regioisomeric 4-methyl-substituted L-β-homophenylalanine lacks equivalent commercial availability across multiple protecting group formats, limiting its practical utility for procurement-driven peptide synthesis programs.

Fmoc-SPPS peptide synthesis β-homophenylalanine unnatural amino acid building block

Protease Inhibitor Scaffold Utility: β-Homophenylalanine Derivatives Are Established P1/P3 Building Blocks in Renin, MMP, and DPP-4 Inhibitor Design

The β-homophenylalanine scaffold that defines the target compound is an established pharmacophoric element in multiple protease inhibitor classes. In renin inhibitor design, modified phenylalanine and homophenylalanine analogues have been systematically incorporated as P3-P4 replacements and demonstrated resistance to chymotrypsin degradation [1]. In MMP inhibitor development, homophenylalanine residues at the P1' position substituted with small alkyl groups produced potent MMP-3 and MMP-2 inhibitors (Kᵢ values of 2–40 nM) [2]. In DPP-4 inhibitor programs, fused β-homophenylalanine derivatives were designed, synthesized, and evaluated as potent DPP-4 inhibitors for type 2 diabetes [3]. The target compound's meta-methyl substitution adds a third dimension of differentiation: the methyl group can occupy hydrophobic sub-pockets that unsubstituted L-homophenylalanine cannot fill, while the four-carbon backbone provides conformational flexibility advantages over the rigid three-carbon phenylalanine scaffold. This is a class-level inference based on the established role of substituted β-homophenylalanines in protease inhibitor medicinal chemistry.

renin inhibitor DPP-4 inhibitor MMP inhibitor peptidomimetic β-homophenylalanine scaffold

High-Value Application Scenarios Where (S)-2-Amino-4-(3-methylphenyl)butanoic Acid Provides Demonstrable Advantages


ASCT2-Targeted Anticancer and CNS Prodrug Design Leveraging the 2-Amino-4-substituted Butanoic Acid Scaffold

The 2-amino-4-substituted butanoic acid scaffold is a validated pharmacophore for selective ASCT2 (SLC1A5) antagonism, as demonstrated by V-9302 (IC₅₀ = 9.6 µM) and the broader AABA compound class. Research groups developing glutamine metabolism inhibitors for oncology or designing LAT1/ASCT2-targeted amino acid prodrugs for CNS delivery should use (S)-2-amino-4-(3-methylphenyl)butanoic acid as a chiral synthon to construct analogs of the AABA scaffold. The meta-methyl group on the phenyl ring may additionally enhance LAT1-mediated transport based on the established SAR that meta-substituted aromatic amino acids exhibit superior LAT1 binding relative to para-substituted or unsubstituted analogs [1].

Peptidomimetic Protease Inhibitor Synthesis Requiring Extended β-Homophenylalanine P1/P3 Residues with Hydrophobic Sub-Pocket Occupancy

The β-homophenylalanine scaffold is a privileged motif in renin, MMP, and DPP-4 inhibitor design. The target compound provides this scaffold with a meta-methyl group that can occupy hydrophobic sub-pockets inaccessible to unsubstituted L-homophenylalanine. Medicinal chemistry programs optimizing P1′ or P3 residues in protease inhibitors should incorporate this compound via standard Fmoc-SPPS (using the commercially available Fmoc-protected derivative at ≥98% HPLC purity) to probe the steric and hydrophobic effects of meta-methyl substitution on inhibitor potency, selectivity, and proteolytic stability [2].

Non-Ribosomal Peptide and Glycopeptide Antibiotic Engineering Using Methylated Phenylalanine Motifs as Enzyme-Recognized Building Blocks

The meta-methylphenylalanine motif is specifically recognized by dedicated biosynthetic enzymes (EC 2.6.1.107, beta-methylphenylalanine transaminase) in the mannopeptimycin pathway, a glycopeptide antibiotic with potent activity against MRSA and other multidrug-resistant Gram-positive pathogens. Synthetic biology and NRPS engineering groups can use (S)-2-amino-4-(3-methylphenyl)butanoic acid as a feedstock or chemical standard for studying substrate specificity of methylphenylalanine-processing enzymes or for precursor-directed biosynthesis of novel mannopeptimycin analogs [3].

Chiral Building Block Supply for Multi-Step Synthesis of Statin Analogs and ACE Inhibitor Intermediates

The (S)-configured β-homophenylalanine scaffold is a key intermediate in the synthesis of statin analogs and angiotensin-converting enzyme (ACE) inhibitors such as enalapril, delapril, quinapril, and ramipril. (S)-2-Amino-4-(3-methylphenyl)butanoic acid extends this established synthetic utility by adding a meta-methyl group to the aromatic ring, enabling the synthesis of methyl-substituted statin or ACE inhibitor analogs with potentially altered lipophilicity, metabolic stability, or target binding profiles. Its commercial availability in free base, Fmoc-, and Boc-protected forms supports multi-step synthetic routes .

Quote Request

Request a Quote for (S)-2-Amino-4-(3-methylphenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.